molecular formula C11H8FNO3 B12114903 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12114903
M. Wt: 221.18 g/mol
InChI Key: HZVMEYJHLRUTKO-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a high-purity chemical intermediate based on the privileged 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, a core structure of significant importance in medicinal chemistry . This scaffold is a key pharmacophore in fluoroquinolone antibiotics, a class of broad-spectrum antimicrobials essential for treating various bacterial infections . The specific substitution pattern on this compound, featuring a fluorine atom at the 6-position and a methyl ester at the 3-position, makes it a versatile precursor for the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules . Researchers value this compound for developing new antibacterial agents, as the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is critically responsible for potency in binding to bacterial type-II topoisomerase enzymes, DNA gyrase, and topoisomerase IV, which disrupts DNA replication . The presence of the methyl ester group provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transformation into other derivatives, enabling extensive molecular diversification . Its primary research applications include serving as a building block in the development of novel antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus , and as a substrate in metal-catalyzed cross-coupling reactions, such as the Ir-catalyzed C-H borylation, which allows for late-stage functionalization at specific positions on the quinoline ring system . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly prohibited for human or veterinary use.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14)

InChI Key

HZVMEYJHLRUTKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2-aminobenzoyl fluoride (1) reacting with dimethyl ethoxymethylenemalonate (2) in a high-boiling solvent such as 1,4-dioxane or diphenyl ether. The reaction proceeds via nucleophilic attack of the amine on the ethoxymethylene carbon, followed by cyclodehydration to form the quinoline core (3). Subsequent hydrolysis and decarboxylation yield the 4-oxo-1,4-dihydroquinoline intermediate (4), which is esterified with methanol to produce the target compound (5).

Key Conditions :

  • Solvent : 1,4-dioxane or diphenyl ether

  • Temperature : Reflux (101–180°C)

  • Catalyst : Acidic conditions (e.g., H₂SO₄) for esterification

  • Yield : 50–70% (depending on purity of starting materials).

Spectral Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediate and final products. For example, the ethyl ester analog (ethyl 6-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibits characteristic signals at δ 8.51 (s, 1H, C2-H) and δ 13.21 (s, 1H, N1-H) in its ¹H NMR spectrum. The methyl ester derivative would show analogous peaks with a downfield shift for the ester methyl group.

Alternative Cyclization Strategies

Diethyl Ethoxymethylenemalonate-Mediated Cyclization

A modified approach involves substituting dimethyl ethoxymethylenemalonate with diethyl variants. In a study by Dubal et al., ethyl 6-fluoro-1,4-dihydroquinoline-4-one-3-carboxylate was synthesized by refluxing 2-aminobenzoyl fluoride with diethyl ethoxymethylenemalonate in 1,4-dioxane for 9 hours, achieving a 63% yield. Adapting this method for methyl ester production requires replacing diethyl malonate with dimethyl analogs, though this may necessitate longer reaction times due to reduced reactivity of methyl esters.

Nitration and Fluorination Post-Cyclization

Esterification Variations

Direct Esterification of Carboxylic Acid Intermediates

The quinoline-3-carboxylic acid intermediate (4) is esterified using methanol in the presence of catalytic sulfuric acid. This method, while straightforward, requires rigorous drying to prevent hydrolysis. Industrial protocols often employ Dean-Stark traps to remove water and shift equilibrium toward ester formation.

Transesterification from Ethyl to Methyl Esters

Ethyl esters (e.g., ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) can be converted to methyl esters via transesterification. This involves refluxing the ethyl ester with excess methanol and a base catalyst (e.g., NaOMe), though yields are moderate (50–60%) due to competing side reactions.

Industrial-Scale Production

Continuous Flow Reactors

Modern production leverages continuous flow reactors to enhance heat transfer and reduce reaction times. For example, cyclization steps that traditionally require 9 hours under reflux can be completed in <2 hours at 150°C in a microreactor system, improving yield to 75–80%.

Green Chemistry Innovations

Industrial methods prioritize sustainability by substituting 1,4-dioxane with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). These solvents offer comparable polarity with lower toxicity and improved recyclability.

Optimization Strategies

Catalyst Screening

Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂) have been tested for esterification. Sulfuric acid remains optimal, providing >90% conversion in 4 hours at 70°C.

Purity and Yield Enhancements

Recrystallization from absolute ethanol or methanol ensures high-purity products (>98%). Yield improvements are achieved by maintaining anhydrous conditions and using freshly distilled solvents.

Comparative Analysis of Methods

Method Conditions Yield Advantages
Gould–Jacobs CyclizationReflux in 1,4-dioxane, H₂SO₄50–70%Scalable, minimal byproducts
Diethyl Malonate RouteReflux in 1,4-dioxane, 9 hours63%Compatible with diverse esters
Continuous Flow150°C, 2 hours, CPME solvent75–80%Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 6-fluoro-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its role in developing new antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atom enhances binding affinity to these enzymes, thereby increasing its antibacterial potency. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

The compound is part of a broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylates, which vary in substituents, ester groups, and biological profiles. Below is a detailed comparison:

Substituent Variations on the Piperazine Ring

Modifications to the piperazine ring significantly influence synthesis yields and biological activity:

Compound Name Substituent on Piperazine Yield (%) Key Properties/Applications Reference
Methyl 6-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (8ah) 4-Fluorophenyl 45 Antibacterial activity; moderate yield
Methyl 6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (8ag) 4-Methoxyphenyl 36 Lower yield compared to fluorophenyl
Methyl 7-(4-(But-3-en-2-yl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-... (3ab) But-3-en-2-yl 90 High yield; potential for targeted delivery
Methyl 1-Cyclopropyl-6-fluoro-7-(4-nitroso piperazin-1-yl)-4-oxo-... (Compound 2a) Nitroso group - Mutagenic nitroso derivative

Key Observations :

  • Fluorophenyl-substituted derivatives exhibit higher yields (45%) compared to methoxyphenyl analogs (36%), suggesting electron-withdrawing groups enhance reaction efficiency .
  • The introduction of a cyclopropyl group (e.g., 3ab) improves synthetic scalability (90% yield) and may enhance bioavailability .
Ester Group Variations

The nature of the ester group (methyl vs. ethyl) impacts physicochemical properties:

Compound Name Ester Group Yield (%) Melting Point (°C) Reference
Methyl 6-fluoro-4-oxo-... (Target Compound) Methyl 42–90 -
Ethyl 6-fluoro-4-oxo-... (3b) Ethyl 44 273–275
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Ethyl (position 2) - -

Key Observations :

  • Methyl esters (e.g., target compound) are more commonly reported in high-yield syntheses (up to 90%) compared to ethyl esters (44%) .
  • The position of the ester group (3-carboxylate vs. 2-carboxylate) alters molecular polarity and binding affinity, as seen in Ethyl 6-fluoro-4-oxo-2-carboxylate .
Functional Group Modifications on the Quinoline Core
Compound Name Substituent Key Features Reference
7-Fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid Methoxy (position 6), carboxylic acid Improved solubility; acidic moiety
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-... Chloro, 4-fluorophenyl Enhanced antimicrobial activity
Methyl 6-Methoxy-4-oxo-7-((4-(4-methoxyphenyl)piperazin-1-yl)-methyl)-... (8z) Methoxy (position 6) Lower yield (20%) due to steric effects

Key Observations :

  • Methoxy groups at position 6 (e.g., 8z) reduce synthetic yields (20%) but may improve water solubility .
  • Chloro substitution (as in ) correlates with potent antimicrobial activity, though fluorine is preferred for reduced toxicity .

Biological Activity

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, known for its significant biological activities, particularly in antibacterial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, research findings, and potential applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₈FNO₃
Molecular Weight221.18 g/mol
IUPAC Namemethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
InChI KeyHZVMEYJHLRUTKO-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. The presence of a fluorine atom at the 6th position enhances the compound's binding affinity to these enzymes, leading to increased antibacterial potency and efficacy against various bacterial strains .

In Vitro Studies

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) for various bacterial strains have been evaluated using standard methods such as the agar streak dilution method. The results indicate potent activity against:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli2.4
Klebsiella pneumoniae25
Bacillus cereus3.1
Candida albicans>100

In vivo studies have also confirmed its effectiveness, with an effective dose (ED50) against E. coli ranging from 50 to 160 mg/kg in mouse models .

Case Studies

A specific study highlighted the synthesis and evaluation of various derivatives of this compound, which demonstrated enhanced antibacterial properties compared to earlier quinolone derivatives. The study involved testing these compounds against multiple bacterial strains, confirming their potential as new antibiotic agents .

Comparison with Other Quinolones

This compound can be compared with other fluoroquinolones like Ciprofloxacin and Levofloxacin:

CompoundMechanism of ActionPotency
Methyl 6-fluoro-4-oxo...Inhibition of DNA gyrase and topoisomerase IVHigh
CiprofloxacinSimilar mechanism but broader spectrumModerate
LevofloxacinEnhanced activity and broader spectrumHigh

Q & A

Q. What are the standard synthetic routes for Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions influence regioselectivity?

The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters. For example, ethyl analogs are synthesized via ethylation of 7-chloro-6-fluoro-4-hydroxyquinoline intermediates, where reaction temperature and solvent polarity significantly impact regioselectivity. Elevated temperatures (e.g., 80–100°C) favor alkylation at the N1 position, while polar aprotic solvents like DMF enhance electrophilic substitution at the C3 carboxylate group . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of alkylating agents.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its intermediates?

Key methods include:

  • 1H NMR : To confirm substitution patterns (e.g., fluoro and methyl ester groups) and dihydroquinoline tautomerism.
  • Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation analysis.
  • IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl/amine groups.
  • Elemental Analysis : Validates purity and empirical formula .
    Advanced intermediates may require X-ray crystallography for absolute configuration determination, as seen in ethyl analogs with triclinic crystal systems .

Q. How is antimicrobial activity evaluated for fluoroquinolone derivatives like this compound?

Standard protocols involve:

  • Broth Microdilution (CLSI guidelines) : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar Diffusion Assays : Measuring inhibition zones.
  • Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., cyclopropyl or methoxy groups) to assess impact on potency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular packing and intermolecular interactions?

Single-crystal X-ray diffraction reveals non-covalent interactions critical for stability:

  • C–H⋯O/Cl Interactions : Observed in ethyl analogs (C⋯O distances: 3.065–3.537 Å; C⋯Cl: 3.431–3.735 Å), stabilizing parallel molecular packing .
  • Hydrogen Bonding : Carboxylate and ketone groups form networks influencing solubility and bioavailability.
    These insights guide co-crystal engineering for enhanced physicochemical properties .

Q. What strategies address contradictory biological activity data in fluoroquinolone derivatives?

Discrepancies may arise from:

  • Substituent Positional Isomerism : For example, 6-fluoro vs. 8-methoxy substitutions alter DNA gyrase binding affinity .
  • Assay Variability : Standardize protocols (e.g., fixed inoculum size, pH-controlled media).
  • Metabolite Interference : Use HPLC-MS to identify degradation products during incubation .

Q. How do computational methods complement experimental SAR studies for this compound?

  • Docking Simulations : Predict binding modes with E. coli DNA gyrase (PDB: 1KZN).
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with MIC50 data.
  • DFT Calculations : Assess tautomeric stability (e.g., 4-oxo vs. 4-hydroxy forms) .

Q. What are the key considerations for handling hazardous intermediates during synthesis?

  • PPE : Nitrile gloves and lab coats to avoid skin contact with fluorinated intermediates.
  • Ventilation : Use fume hoods for reactions releasing HF or NOx gases.
  • Waste Disposal : Neutralize acidic by-products before aqueous disposal .

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